molecular formula C10H10Cl2N2S B1420227 [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride CAS No. 1208832-14-7

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride

Cat. No. B1420227
CAS RN: 1208832-14-7
M. Wt: 261.17 g/mol
InChI Key: QFCQAXZCLOHUPV-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride, also known as chlorphenamine, is a synthetic derivative of phenothiazine and is a widely used antihistamine. It is often used to treat allergic reactions, inflammation, and other conditions caused by the release of histamine in the body. Chlorphenamine is available in both oral and injectable forms, and is considered to be one of the most effective antihistamines available.

Scientific Research Applications

Allergic Reaction Modulation

One of the prominent applications of derivatives of [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is in the modulation of allergic reactions. A study has shown that certain piperazine derivatives exhibit significant effects on both allergic asthma and allergic itching . These compounds have been tested for in vivo anti-allergic activities, with some showing stronger potency against allergic asthma than the control drug levocetirizine .

Anti-Inflammatory Properties

The anti-inflammatory properties of [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine derivatives are also noteworthy. Sulfonamides, which are part of the chemical structure of some derivatives, have shown good anti-inflammatory activities . This suggests a potential synergistic action with the pharmacophore of levocetirizine, which could lead to more potent anti-allergy drugs .

Computational Chemistry and Molecular Modeling

This compound and its derivatives can be used in computational chemistry and molecular modeling programs such as Amber, GROMACS, and others . These programs utilize the chemical structure to produce simulations and visualizations, aiding in the understanding of molecular interactions and properties.

Chemical Synthesis and Design

The compound serves as a building block in the design and synthesis of novel chemical entities. Its structure allows for modifications that can lead to the development of new drugs with specific pharmacological properties .

Pharmacological Research

In pharmacological research, [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride can be used to study the pharmacokinetics and pharmacodynamics of new drugs. It can help in understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .

Mechanism of Action

properties

IUPAC Name

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCQAXZCLOHUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride

CAS RN

1208832-14-7
Record name [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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